Anti-HCV Potency: Unmasked Parent Compound vs. 5′-O-Benzoyl Prodrug Defines Scaffold Basal Activity
The intrinsic anti-HCV activity of 6-chloropurine-2′-deoxyriboside serves as the critical baseline for its prodrug development. In a cell-based HCV subgenomic replicon assay (Huh7 cells, 48 h), the parent compound displayed an EC50 of 47.2 µM. Masking the 5′-hydroxyl group with a benzoyl ester increased potency 7.7-fold, yielding an EC50 of 6.1 µM for the 5′-O-benzoyl analogue . This quantitative relationship demonstrates that the underivatized compound is not merely a synthetic artifact but a measurable pharmacophore, and its activity threshold directly informs the design of next-generation 5′-modified prodrugs. No in-class riboside exhibits comparable DNA-directed anti-HCV activity.
| Evidence Dimension | Anti-HCV replicon inhibition (EC50, µM) |
|---|---|
| Target Compound Data | 47.2 µM (5′-OH unmasked parent) |
| Comparator Or Baseline | 5′-O-Benzoyl-6-chloropurine-2′-deoxyriboside: 6.1 µM |
| Quantified Difference | 7.7-fold higher potency for the 5′-O-masked prodrug; parent compound defines the basal activity scaffold. |
| Conditions | HCV subgenomic replicon in Huh7 cells; 48 h incubation; luciferase reporter readout (Ikejiri et al., 2007). |
Why This Matters
Procurement of the parent nucleoside is essential as the starting material for synthesizing and evaluating novel 5′-O-masked prodrugs; its quantifiable basal EC50 serves as the benchmark against which all structural modifications are measured.
- [1] M. Ikejiri et al., 'Suppression of subgenomic hepatitis C virus replication by 5′-O-masked analogues of 6-chloropurine-2′-deoxyriboside,' Nucleic Acids Symp. Ser. (Oxf.), no. 51, pp. 449–450, 2007. Also reported in Bioorg. Med. Chem. 15(22), 6882–6892. View Source
